An In-depth Technical Guide to 4-Bromo-2-chloro-6-(trifluoromethyl)aniline
An In-depth Technical Guide to 4-Bromo-2-chloro-6-(trifluoromethyl)aniline
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline, a halogenated and trifluoromethylated aniline derivative of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, a proposed synthetic pathway, potential applications in drug discovery, and essential safety protocols. This document is intended for professionals engaged in chemical synthesis, drug development, and advanced materials research.
Core Chemical Identity and Properties
4-Bromo-2-chloro-6-(trifluoromethyl)aniline is a substituted aniline ring bearing three distinct functional groups: a bromine atom, a chlorine atom, and a trifluoromethyl group. This unique combination of electron-withdrawing groups and halogens makes it a versatile building block for creating complex molecules with tailored electronic and lipophilic properties.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 870703-71-2 .[1]
Physicochemical Data Summary
The key properties of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline are summarized in the table below. These parameters are crucial for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 870703-71-2 | [1] |
| Molecular Formula | C₇H₄BrClF₃N | [1][2] |
| Molecular Weight | 274.47 g/mol | [1] |
| Density | 1.769 g/mL at 25 °C | |
| Refractive Index | n20/D 1.545 | |
| MDL Number | MFCD07369770 | [1] |
| InChI Key | GAOGWONUOUYZFD-UHFFFAOYSA-N | |
| SMILES String | Nc1c(Cl)cc(Br)cc1C(F)(F)F |
Synthetic Approach: Electrophilic Bromination
While specific, peer-reviewed synthetic procedures for 4-Bromo-2-chloro-6-(trifluoromethyl)aniline are not extensively published, a logical and effective route can be designed based on established principles of electrophilic aromatic substitution on aniline derivatives.[3][4] The proposed starting material is 2-chloro-6-(trifluoromethyl)aniline. The amino group (-NH₂) is a strong activating group and an ortho, para-director. With the ortho positions blocked by the chloro and trifluoromethyl groups, electrophilic substitution is strongly directed to the para position.
A common and effective method for the regioselective bromination of anilines is the use of N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3] This method offers high yields and selectivity, avoiding the harsh conditions and polybromination often associated with using elemental bromine (Br₂).[5]
Proposed Experimental Protocol
Reaction: Bromination of 2-chloro-6-(trifluoromethyl)aniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The use of a slight excess of NBS ensures complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-Bromo-2-chloro-6-(trifluoromethyl)aniline.
Workflow Diagram: Proposed Synthesis
Caption: Proposed synthetic workflow for 4-Bromo-2-chloro-6-(trifluoromethyl)aniline.
Applications in Research and Drug Development
The incorporation of fluorine and, specifically, the trifluoromethyl (-CF₃) group is a cornerstone of modern drug design.[6] The -CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[6][7] Similarly, chlorine atoms are present in a vast number of FDA-approved drugs and are used to modulate a compound's physicochemical properties.[8]
4-Bromo-2-chloro-6-(trifluoromethyl)aniline is not an end-product but a valuable intermediate. Its three distinct halogen/functional groups provide a scaffold for diverse chemical modifications:
-
The Amino Group: Can be used for amide bond formation, diazotization followed by Sandmeyer reactions, or reductive amination.
-
The Bromo Group: Serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of complex carbon or nitrogen-based substituents.
-
The Chloro and Trifluoromethyl Groups: Act as key structural and electronic modulators for the final compound.
This trifecta of reactivity makes the molecule a powerful starting point for generating libraries of diverse compounds in the hit-to-lead and lead optimization phases of drug discovery. For instance, related bromo-trifluoromethyl aniline cores are key intermediates in the synthesis of advanced pharmaceuticals, including treatments for prostate cancer and multiple sclerosis.[9]
Diagram: Role in a Drug Discovery Cascade
Caption: Role of a versatile chemical building block in a drug discovery workflow.
Safety, Handling, and Storage
As with any laboratory chemical, 4-Bromo-2-chloro-6-(trifluoromethyl)aniline must be handled with appropriate care. The available safety data indicates it is classified as an acute oral toxin. Always consult the full, up-to-date Safety Data Sheet (SDS) from your supplier before use.[10]
Key Safety Information
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P501: Dispose of contents/container to an approved waste disposal plant.[10]
-
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12][13]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use. Wear a lab coat or other impervious clothing.[11][12]
-
Respiratory Protection: If ventilation is inadequate, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK).
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
-
Keep away from incompatible materials such as strong oxidizing agents.[13]
Spectroscopic Characterization
-
¹H NMR (Proton NMR): The spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the aniline ring. A broad singlet corresponding to the amine (-NH₂) protons would also be present, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR (Carbon NMR): Seven distinct signals are expected. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The other six carbons of the aromatic ring will appear in the typical range of δ 110-150 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show a distinctive molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit characteristic M, M+2, and M+4 peaks with predictable intensity ratios, providing a clear signature for the compound's elemental composition.
References
-
4-Bromo-2-chloro-6-(trifluoromethyl)aniline . Oakwood Chemical. [Link]
-
GLOBAL PRODUCT STRATEGY SAFETY SUMMARY - 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE . Gujarat Fluorochemicals Limited. [Link]
-
Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99% . Cole-Parmer. [Link]
-
4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 . PubChem, National Center for Biotechnology Information. [Link]
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) . Organic Syntheses Procedure. [Link]
-
2-bromo-4-chloro-6-(trifluoromethyl)aniline (C7H4BrClF3N) . PubChemLite. [Link]
- Preparation method of bromoaniline.
-
Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline . ResearchGate. [Link]
-
4-Bromo-N-(2-chloro-2,3,3,3-tetrafluoropropyl)aniline . SpectraBase. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central, National Institutes of Health. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]
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Structure of p-iodoaniline shown for representational purposes. The target molecule has additional Cl and CF3 groups.
Structure of 4-Aminophenylboronic acid pinacol ester shown for representational purposes. The target molecule has additional Cl and CF3 groups.